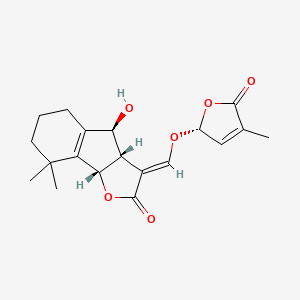

Orobanchol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Orobanchol is a natural product found in Pisum sativum, Trifolium pratense, and other organisms with data available.

Applications De Recherche Scientifique

Biosynthesis of Orobanchol

This compound is synthesized through complex biochemical pathways primarily involving cytochrome P450 monooxygenases. The main precursors in its biosynthetic pathway include carlactonoic acid (CLA) and 4-deoxythis compound. Recent studies have identified key enzymes responsible for these conversions:

- Cytochrome P450 CYP722C : This enzyme catalyzes the direct conversion of CLA to this compound in plants like cowpea and tomato .

- CYP711A Subfamily : In rice, enzymes from this subfamily facilitate the conversion of CLA to 4-deoxythis compound, which can further be processed into this compound .

Physiological Roles of this compound

This compound serves multiple functions in plant physiology:

- Germination Stimulant : It acts as a germination stimulant for parasitic weeds such as Orobanche minor and Striga gesnerioides, promoting their seed germination under specific conditions .

- Regulation of Plant Growth : this compound influences tiller bud outgrowth and enhances mycorrhizal symbiosis, thereby improving nutrient uptake in various crops .

3.1. Weed Management

This compound's role as a germination stimulant for parasitic weeds has been exploited in developing strategies to manage these pests:

- Biocontrol Agents : Research has shown that applying synthetic strigolactones can induce suicidal germination in Orobanche seeds, reducing their seed bank in the soil .

- Crop Resistance : Breeding programs are focusing on enhancing the natural production of this compound in crops to improve resistance against parasitic weeds .

3.2. Enhancing Crop Yield

The manipulation of this compound levels can lead to improved crop performance:

- Phosphate Deficiency Response : Studies indicate that this compound production increases under phosphate-deficient conditions, suggesting its role in signaling nutrient stress and promoting root architecture adjustments .

- Plant-Microbe Interactions : By promoting mycorrhizal associations, this compound enhances nutrient exchange between plants and beneficial fungi, leading to better growth outcomes .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Wakabayashi et al. (2019) | Identified CYP722C as a key enzyme for this compound synthesis in cowpea | Development of bioengineering strategies to enhance this compound production |

| Iseki et al. (2018) | Demonstrated direct conversion pathways from CLA to this compound | Insights for genetic manipulation in crops |

| Zhang et al. (2014) | Established the biosynthetic pathway of strigolactones in rice | Foundation for breeding resistant crop varieties |

Propriétés

Formule moléculaire |

C19H22O6 |

|---|---|

Poids moléculaire |

346.4 g/mol |

Nom IUPAC |

(3E,3aS,4S,8bS)-4-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one |

InChI |

InChI=1S/C19H22O6/c1-9-7-12(24-17(9)21)23-8-11-13-15(20)10-5-4-6-19(2,3)14(10)16(13)25-18(11)22/h7-8,12-13,15-16,20H,4-6H2,1-3H3/b11-8+/t12-,13+,15-,16+/m1/s1 |

Clé InChI |

CDBBMEYPRMUMTR-RZXXLYMMSA-N |

SMILES isomérique |

CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3[C@@H](C4=C([C@H]3OC2=O)C(CCC4)(C)C)O |

SMILES canonique |

CC1=CC(OC1=O)OC=C2C3C(C4=C(C3OC2=O)C(CCC4)(C)C)O |

Synonymes |

2'-epi-orobanchol orobanchol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.